molecular formula C13H17Cl2NO2 B8499702 Methyl 4-(4-chlorophenyl)piperidine-4-carboxylate hydrochloride

Methyl 4-(4-chlorophenyl)piperidine-4-carboxylate hydrochloride

Cat. No. B8499702
M. Wt: 290.18 g/mol
InChI Key: NUGOYCOTICDUFQ-UHFFFAOYSA-N
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Patent
US07576218B2

Procedure details

A 660 mg sample of crude 4-(4-chloro-phenyl)-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester (1.87 mmol, 1 equiv) was dissolved in 10 mL of 4 M HCl in p-dioxane and stirred at room temperature for 4 h. The resultant slurry was dried under vacuum to yield 4-(4-chloro-phenyl)-piperidine-4-carboxylic acid methyl ester hydrochloride: MS (ES) M+H expected=254.7, found=254.1.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1([C:18]2[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][CH:19]=2)[CH2:10][CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7][CH2:6]1)=[O:4]>Cl.O1CCOCC1>[ClH:24].[CH3:1][O:2][C:3]([C:5]1([C:18]2[CH:19]=[CH:20][C:21]([Cl:24])=[CH:22][CH:23]=2)[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1)=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
1.87 mmol
Type
reactant
Smiles
COC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C1=CC=C(C=C1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant slurry was dried under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.COC(=O)C1(CCNCC1)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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